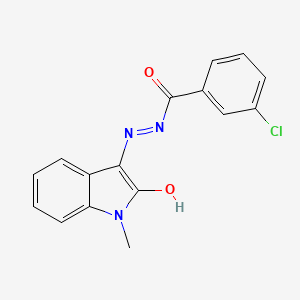![molecular formula C15H13BrN2O2 B11695249 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11695249.png)
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromo-substituted phenylpropene moiety linked to a methylfuran carbohydrazide, making it an interesting subject for studies in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 2-bromo-3-phenylprop-2-en-1-aldehyde with 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
- N’-[(1E,2Z)-2-Bromo-3-phenyl-2-propen-1-ylidene]-3-(1-piperidinylsulfonyl)benzohydrazide
- N’-[(1E,2Z)-2-Bromo-3-phenyl-2-propen-1-ylidene]-2-{[3-(trifluoromethyl)phenyl]amino}acetohydrazide
Uniqueness
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide stands out due to its unique combination of a bromo-substituted phenylpropene moiety and a methylfuran carbohydrazide
Eigenschaften
Molekularformel |
C15H13BrN2O2 |
|---|---|
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-11-14(7-8-20-11)15(19)18-17-10-13(16)9-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b13-9-,17-10+ |
InChI-Schlüssel |
JLHFRTYOQNRVGP-HTJMLESZSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)




![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)


![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
![(2E)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11695241.png)
